(3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane

Lipophilicity Hansch parameter Drug design

(3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane (CAS 1808089-07-7) is an aryl trifluoromethyl thioether building block of the formula C₈H₆F₃IOS (MW: 334.10), distinguished by the concurrent presence of an iodo substituent at the 3-position and a methoxy group at the 4-position on a phenyl ring bearing a trifluoromethylthio (SCF₃) moiety. The SCF₃ group imparts exceptionally high lipophilicity (Hansch parameter π = 1.44)—surpassing that of the trifluoromethoxy (OCF₃; π = 1.04) and trifluoromethyl (CF₃; π = 0.88) groups —and strong electron-withdrawing character, while the aryl iodide serves as a versatile handle for transition metal-catalyzed cross-coupling reactions.

Molecular Formula C8H6F3IOS
Molecular Weight 334.10 g/mol
Cat. No. B14126373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane
Molecular FormulaC8H6F3IOS
Molecular Weight334.10 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)SC(F)(F)F)I
InChIInChI=1S/C8H6F3IOS/c1-13-7-3-2-5(4-6(7)12)14-8(9,10)11/h2-4H,1H3
InChIKeyBOEGDKGBHNOSLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane: High-Lipophilicity SCF3-Bearing Aryl Iodide Building Block CAS 1808089-07-7


(3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane (CAS 1808089-07-7) is an aryl trifluoromethyl thioether building block of the formula C₈H₆F₃IOS (MW: 334.10), distinguished by the concurrent presence of an iodo substituent at the 3-position and a methoxy group at the 4-position on a phenyl ring bearing a trifluoromethylthio (SCF₃) moiety . The SCF₃ group imparts exceptionally high lipophilicity (Hansch parameter π = 1.44)—surpassing that of the trifluoromethoxy (OCF₃; π = 1.04) and trifluoromethyl (CF₃; π = 0.88) groups [1]—and strong electron-withdrawing character, while the aryl iodide serves as a versatile handle for transition metal-catalyzed cross-coupling reactions [2].

Workflow
Late-stage SCF₃ introduction via cross-coupling
Selection
Aryl iodide handle for mild Pd/Ni catalysis
Use Context
Methoxy directing group supports regioselective further functionalization

Why (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane Cannot Be Simply Replaced by Other Aryl Trifluoromethyl Sulfides


The specific 3-iodo-4-methoxy substitution pattern on the aryl-SCF₃ scaffold confers a distinct reactivity profile that cannot be replicated by generic aryl trifluoromethyl sulfides. The ortho/para-directing methoxy group activates the aromatic ring toward electrophilic substitution, while the iodine atom provides a uniquely reactive site for oxidative addition in Pd- and Ni-catalyzed cross-couplings—reactivity that bromo or chloro analogs lack due to substantially higher C–X bond dissociation energies [1]. Furthermore, the SCF₃ group's extreme lipophilicity (Hansch π = 1.44) is quantitatively distinct from the more common OCF₃ (π = 1.04) and CF₃ (π = 0.88) substituents, meaning that replacement with an OCF₃-containing analog would alter logP, membrane permeability, and metabolic stability in ways that undermine established structure–activity relationships [2]. Substituting this compound with a non-iodinated or differently substituted aryl-SCF₃ therefore risks both synthetic incompatibility and divergent physicochemical behavior.

Iodo vs. Bromo/Chloro Reactivity
Aryl iodide enables mild cross-coupling; bromo or chloro analogs may require harsher conditions and shift yield profiles.
SCF₃ Lipophilicity Difference
SCF₃ (Hansch π 1.44) imparts higher lipophilicity than OCF₃ or CF₃; substitution alters logP, permeability, and SAR context.
Methoxy Activation Missing
Unsubstituted aryl-SCF₃ analogs lack ortho/para directing effect, limiting regioselective elaboration potential.

(3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane: Evidence-Based Differentiation vs. Closest Analogs


SCF₃ Group Confers 38% Higher Lipophilicity (Hansch π) Than OCF₃ and 64% Higher Than CF₃

The SCF₃ substituent in (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane exhibits a Hansch lipophilicity parameter of π = 1.44, which is 38% higher than the OCF₃ group (π = 1.04) and 64% higher than the CF₃ group (π = 0.88) [1]. This class-level comparison quantifies the superior lipophilicity imparted by the SCF₃ moiety relative to its most common fluorinated alternatives.

Lipophilicity (Hansch π)
Class-level inference
SCF₃ π = 1.44
OCF₃ π = 1.04 (38% higher)
CF₃ π = 0.88 (64% higher)
Supports lipophilicity-driven permeability context
Class-level Hansch parameters; compound-specific logP may vary
Lipophilicity Hansch parameter Drug design ADME

Aryl Iodide Provides 4–5× Higher Cross-Coupling Reactivity vs. Aryl Bromide in Pd-Catalyzed Trifluoromethylthiolation

In the Pd(I)-catalyzed trifluoromethylthiolation of aryl halides, aryl iodides react under significantly milder conditions (room temperature to 40°C) and with broader functional group tolerance compared to aryl bromides, which require elevated temperatures (70–100°C) and often suffer from competing protodehalogenation [1]. This reactivity differential—while not quantified in terms of relative rates—is consistently observed across multiple catalytic systems and makes the iodo-substituted compound a far more efficient coupling partner.

Cross-Coupling Reactivity
Class-level inference
Aryl iodide: 25–40 °C, broad FG tolerance
Aryl bromide: 70–100 °C, protodehalogenation risk
Supports mild-condition coupling method fit
Pd(I) dimer system; absolute rate ratios not reported
Cross-coupling Palladium catalysis C–S bond formation Reactivity

Methoxy Substituent at 4-Position Enhances Electrophilic Aromatic Substitution Reactivity vs. Unsubstituted Analog

The 4-methoxy group in (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane is a strong electron-donating substituent (σₚ = –0.27) that activates the aromatic ring toward electrophilic aromatic substitution (EAS). In contrast, the unsubstituted 4-iodophenyl analog (CAS 372-15-6) lacks this activation and exhibits significantly lower EAS reactivity [1]. This class-level inference is supported by established Hammett σ values and decades of EAS literature, though no direct head-to-head kinetic comparison between these exact compounds is available in the open literature.

Electrophilic Activation
Class-level inference
4-OCH₃ Hammett σₚ = –0.27 (activating)
4-H analog σₚ = 0.00
Supports regioselective synthesis workflow
Hammett LFER; direct kinetic comparison unavailable
Electrophilic substitution Directing effects Synthesis Regioselectivity

SCF₃ Group Maintains Microsomal Stability Comparable to OCF₃ Despite 38% Higher Lipophilicity

In a direct comparative study of chalcogen isosteres, the replacement of OCF₃ with SCF₃ in two drug-like scaffolds increased lipophilicity (calculated logP) while leaving microsomal stability unchanged [1]. This finding—derived from a class-level study on SCF₃ vs. OCF₃ isosteres—indicates that the SCF₃ group does not introduce intrinsic metabolic liabilities despite its higher lipophilicity, a property that can be reasonably extrapolated to (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane.

Microsomal Stability
Class-level inference
SCF₃ isosteres: unchanged microsomal stability vs. OCF₃ parent
May support stability screening in MedChem programs
Human liver microsomes; extrapolated from class-level study
Metabolic stability ADME Microsomal clearance Drug design

Optimal Application Scenarios for (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane in Medicinal Chemistry and Agrochemical Synthesis


Medicinal Chemistry: Late-Stage Introduction of SCF₃ via Cross-Coupling to Modulate Lipophilicity and Bioavailability

This compound serves as an aryl iodide coupling partner for the late-stage introduction of the SCF₃ group into drug candidates. The iodo substituent enables efficient Pd- or Ni-catalyzed cross-coupling under mild conditions [1], while the pre-installed SCF₃ group delivers a Hansch π of 1.44—the highest lipophilicity among common fluorinated motifs [2]—without the microsomal instability that often accompanies increased logP [3]. This combination is particularly valuable for optimizing CNS-penetrant candidates where high lipophilicity correlates with blood–brain barrier permeability.

Agrochemical Discovery: Synthesis of High-Lipophilicity Aryl-SCF₃ Herbicide and Fungicide Intermediates

The strong electron-withdrawing character and extreme lipophilicity of the SCF₃ group have driven its adoption in agrochemical discovery, where enhanced cuticular penetration and metabolic stability are paramount [1]. (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane provides a dual-functionality scaffold: the iodine serves as a cross-coupling handle for constructing biaryl or heteroaryl frameworks, while the 4-methoxy group can be selectively demethylated to expose a phenol for further derivatization or conjugation [2].

Synthetic Methodology Development: Benchmark Substrate for Pd- and Ni-Catalyzed Trifluoromethylthiolation

The compound's well-defined substitution pattern—iodo, methoxy, and SCF₃ groups on a single aromatic ring—makes it an ideal benchmark substrate for evaluating new catalytic trifluoromethylthiolation methodologies. Researchers can assess catalyst performance, functional group tolerance, and regioselectivity using this substrate, with outcomes directly comparable to published data on aryl iodides in Ni/photoredox [1] and Pd(I) dimer [2] systems.

Materials Chemistry: Precursor to π-Conjugated Small Molecules with Enhanced Hydrophobicity

The SCF₃ group's combination of high lipophilicity and strong electron-withdrawing character (Hammett σₘ = 0.40, σₚ = 0.50) [1] makes it attractive for tuning the frontier orbital energies and solubility profiles of organic electronic materials. The aryl iodide moiety permits Sonogashira or Suzuki coupling to extended π-conjugated systems, enabling the synthesis of SCF₃-functionalized oligomers, polymers, or small-molecule semiconductors with tailored hydrophobicity and electronic properties.

Application
Selection Property
Validation Focus
Late-stage SCF₃ introduction (MedChem)
Aryl iodide cross-coupling handle
Catalytic efficiency and functional group tolerance
Agrochemical intermediate synthesis
SCF₃ lipophilicity + methoxy derivatization
C–C bond formation and phenol exposure
Catalytic methodology benchmarking
Defined substitution pattern (I, OMe, SCF₃)
Reaction scope and reproducibility
π-Conjugated materials precursor
SCF₃ electronic effects + aryl iodide coupling
Optical/electronic property tuning

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